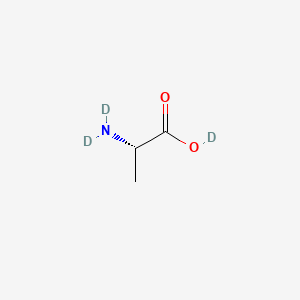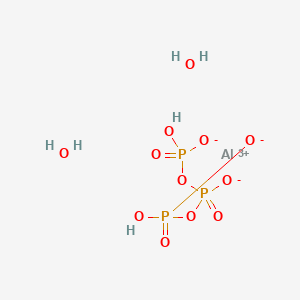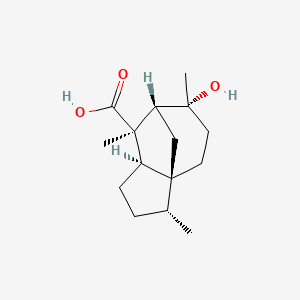
Sodium ZINC fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Zinc Fluoride can be synthesized through several methods. It is commonly produced by reacting zinc with fluorine gas . Additionally, the compound can also be prepared by reacting zinc oxide with hydrofluoric acid . A novel sol–gel synthesis of ZnF2 has also been reported .
Molecular Structure Analysis
Zinc Fluoride exhibits a multitude of physical properties that set it apart from other compounds. It is a white or colorless crystalline solid . The molecular weight of Zinc Fluoride is 103.41 g/mol .
Chemical Reactions Analysis
The reaction between zinc and fluorine gas is as follows: Zn (s) + F2 (g) → ZnF2 (s). The reaction with zinc oxide and hydrofluoric acid is given by: ZnO (s) + 2 HF (aq) → ZnF2 (s) + H2O (l) .
Physical and Chemical Properties Analysis
Zinc Fluoride is a white or colorless crystalline solid with a high melting point of 872°C and boiling point around 1500°C . The substance is noncombustible but releases toxic hydrogen fluoride gas when heated to decomposition . Being an ionic compound, zinc fluoride readily dissolves in water to give a slightly acidic solution, due to the hydrolysis of the Zn2+ and F- ions .
Wissenschaftliche Forschungsanwendungen
Enamel Rehardening and Demineralization Prevention : An experimental sodium fluoride toothpaste enhanced enamel rehardening and overall protection against demineralization compared to fluoride-free toothpaste and a marketed stannous fluoride-zinc toothpaste (Creeth et al., 2020).
Anti-caries Effects of Sodium Monofluorophosphate Dentifrices with Zinc Citrate : No significant difference in caries increments was found between toothpastes containing sodium monofluorophosphate and zinc citrate compared to zinc-free pastes (Stephen et al., 1988).
Toxicology of Fluoride Compounds : Fatal cases of acute poisoning due to sodium and zinc fluorosilicate have been documented, emphasizing the need for caution in handling these compounds (Lech, 2011).
Oral Bacteria Reduction : Dual Zinc plus Arginine Dentifrices containing sodium fluoride significantly reduced oral bacteria in various mouth locations compared to fluoride alone (Prasad et al., 2018).
Impact on Rat Renal Apoptosis and Cell Cycle : Sodium fluoride induced apoptosis and changes in the rat renal cell cycle, with selenium-zinc preparations showing some antagonistic effects (Yu et al., 2002).
Dietary Fluoride Utilization Influenced by Zinc and Iron : Dietary zinc and iron did not affect fluoride bioavailability based on skeletal uptake in rats (Cerklewski & Ridlington, 1985).
Apoptosis in Mouse Embryonic Stem Cells : Sodium fluoride caused apoptosis in mouse embryonic stem cells through various pathways, highlighting its cytotoxic potential at certain concentrations (Ngoc et al., 2012).
Gingival Health and Dental Plaque Control : A 1450 ppm fluoride/zinc-based dentifrice significantly reduced gingival index and plaque index scores compared to a zinc-free dentifrice (Zhong et al., 2015).
Effects on Zinc, Copper, and Nitrogen Balances : Bed rest and fluoride supplementation affected zinc, copper, and nitrogen balances in healthy males (Krebs et al., 1988).
Wirkmechanismus
Fluoride ions react with the phosphate groups on the surface of hydroxyapatite, the main mineral component of bones, promoting bone mineralization . Fluoride induces apoptosis (concentration and time-dependent) by increasing oxidative stress-induced lipid peroxidation due to ROS production, thus causing mitochondrial dysfunction and the activation of apoptotic pathways .
Safety and Hazards
Zukünftige Richtungen
Zinc–air batteries (ZABs) are gaining attention as an ideal option for various applications requiring high-capacity batteries, such as portable electronics, electric vehicles, and renewable energy storage . A novel procedure is proposed for comprehensively recovering zinc fluoride (ZnF2), manganese fluorides [MnFx(x = 2, 3)], manganese dioxide (MnO2), and carbon powder from the electrode powder of spent alkaline batteries .
Eigenschaften
IUPAC Name |
sodium;difluorozinc;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXOUHQVZZLFE-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].F[Zn]F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3NaZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)






![[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B579281.png)

![11H-Benzo[a]fluoren-11-one oxime](/img/structure/B579285.png)




